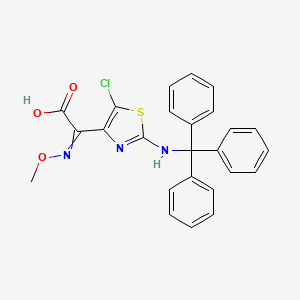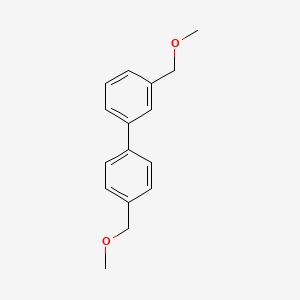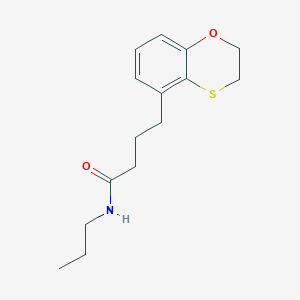
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is a synthetic organic compound that belongs to the class of benzoxathiins. These compounds are characterized by a benzene ring fused with an oxathiin ring, which contains both oxygen and sulfur atoms. This particular compound has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 8-hydroxythiochroman, which undergoes a series of reactions to form the benzoxathiin ring through a sulfonium salt intermediate . The key steps include:
Formation of the Benzoxathiin Ring: The starting material, 8-hydroxythiochroman, is reacted with appropriate reagents to form the benzoxathiin ring.
Introduction of the Propylbutanamide Moiety: The benzoxathiin intermediate is then reacted with propylbutanamide under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been studied for its potential biological activities, including interactions with specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for melatonin receptors, where it mimics the action of melatonin by binding to these receptors and modulating their activity . The molecular pathways involved include the regulation of circadian rhythms and various endocrine functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzoxathiin-5-yl)heptanamide
- 4-(2,3-Dihydro-1,4-benzoxathiin-5-yl)-N-methylbutanamide
Uniqueness
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is unique due to its specific structural features and the presence of the propylbutanamide moiety
Properties
CAS No. |
214894-82-3 |
|---|---|
Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzoxathiin-5-yl)-N-propylbutanamide |
InChI |
InChI=1S/C15H21NO2S/c1-2-9-16-14(17)8-4-6-12-5-3-7-13-15(12)19-11-10-18-13/h3,5,7H,2,4,6,8-11H2,1H3,(H,16,17) |
InChI Key |
GAGHAWGRMAYWML-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCCC1=C2C(=CC=C1)OCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




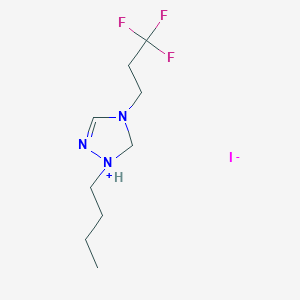
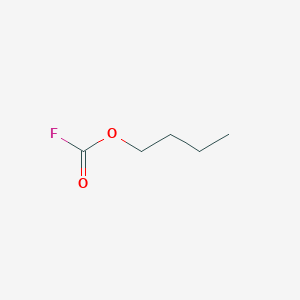
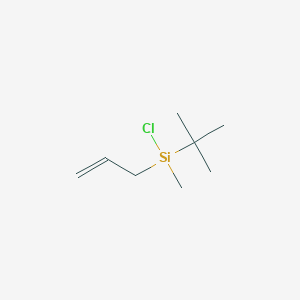
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
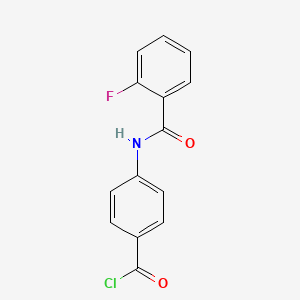
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
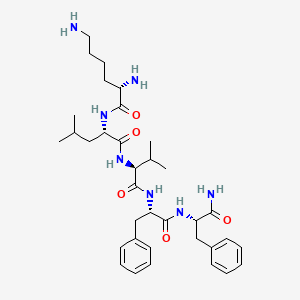
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
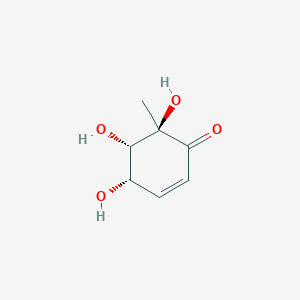
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
